3-[1-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid is a complex organic compound characterized by its unique molecular structure, which includes a pyrrole ring substituted with various aromatic groups. Its molecular formula is C22H23NO2, and it has a molecular weight of approximately 333.4 g/mol. The compound's structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry and medicinal applications.
3-[1-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid belongs to the class of pyrrole derivatives. Pyrrole compounds are known for their biological activity and are often studied for their potential therapeutic applications.
The synthesis of 3-[1-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products. Techniques such as chromatography may be employed for purification.
The compound features a pyrrole ring that is substituted at the 1-position with a 2,3-dimethylphenyl group and at the 5-position with a 4-methylphenyl group. The propanoic acid group is attached to the nitrogen atom of the pyrrole ring.
CC(C(=O)O)C1=C(N)C(=C(C=C1)C)C=C(C)C.The chemical reactivity of 3-[1-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid is influenced by its functional groups:
Reactions can be performed under various conditions (e.g., acidic or basic environments), affecting the product distribution and yield.
Relevant analyses include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity .
3-[1-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid has potential applications in:
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.: 73575-12-9